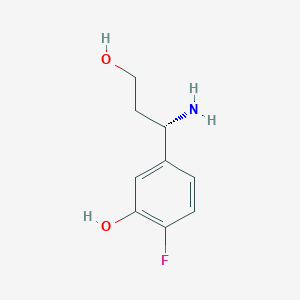
(S)-5-(1-Amino-3-hydroxypropyl)-2-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-(1-Amino-3-hydroxypropyl)-2-fluorophenol is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a hydroxypropyl group, and a fluorine atom attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-Amino-3-hydroxypropyl)-2-fluorophenol typically involves several steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Fluorination: Introduction of the fluorine atom at the 2-position of the phenol ring using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Hydroxypropylation: The hydroxypropyl group is added via a multi-step process involving protection and deprotection strategies to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Advanced purification techniques such as crystallization, distillation, and chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-(1-Amino-3-hydroxypropyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, and alcohols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenol derivatives.
Applications De Recherche Scientifique
(S)-5-(1-Amino-3-hydroxypropyl)-2-fluorophenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of (S)-5-(1-Amino-3-hydroxypropyl)-2-fluorophenol involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways related to inflammation, pain, or cellular signaling.
Binding: The compound binds to its target through hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-(1-Amino-3-hydroxypropyl)phenol: Similar structure but lacks the fluorine atom.
(S)-5-(1-Amino-3-hydroxypropyl)-3-fluorophenol: Fluorine atom positioned differently on the phenol ring.
(S)-5-(1-Amino-2-hydroxypropyl)-2-fluorophenol: Variation in the position of the hydroxy group.
Uniqueness
(S)-5-(1-Amino-3-hydroxypropyl)-2-fluorophenol is unique due to the specific positioning of the fluorine atom and the hydroxypropyl group, which can significantly influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H12FNO2 |
|---|---|
Poids moléculaire |
185.20 g/mol |
Nom IUPAC |
5-[(1S)-1-amino-3-hydroxypropyl]-2-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c10-7-2-1-6(5-9(7)13)8(11)3-4-12/h1-2,5,8,12-13H,3-4,11H2/t8-/m0/s1 |
Clé InChI |
FQHNCIRODQYJLS-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@H](CCO)N)O)F |
SMILES canonique |
C1=CC(=C(C=C1C(CCO)N)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















